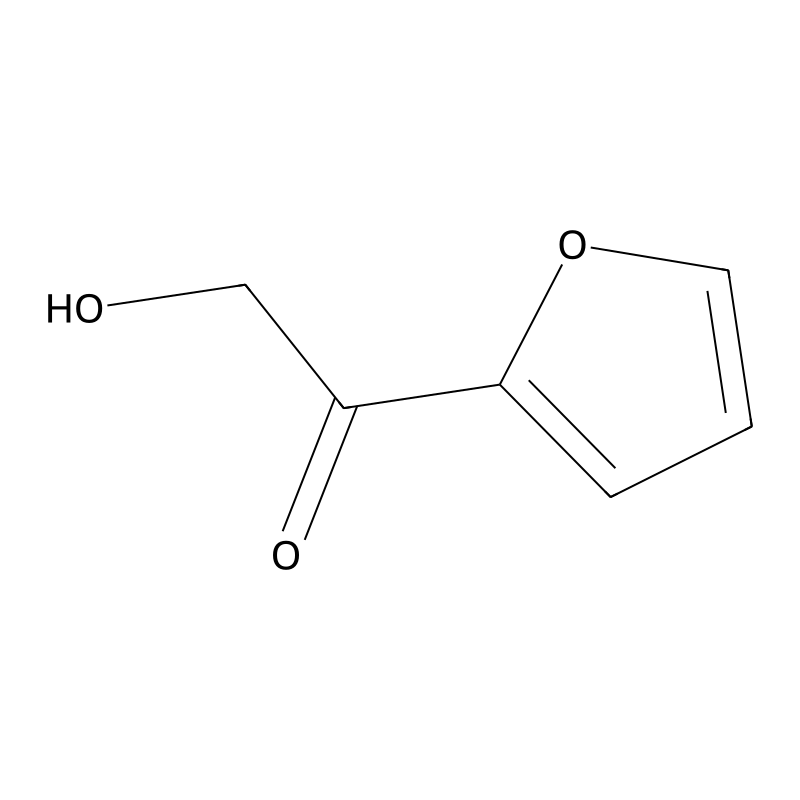

Furyl hydroxymethyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Furyl Hydroxymethyl Ketone: Spectroscopic Data Guide

The following sections provide a technical summary of the available GC-MS and related data for Furyl hydroxymethyl ketone (CAS 17678-19-2), a compound used as a diverse synthesis reagent [1].

Compound Identification and Basic Properties

Basic Identifiers

- IUPAC Name: 1-(2-Furanyl)-2-hydroxyethanone [2] [3]

- CAS Registry Number: 17678-19-2 [2] [3] [4]

- Molecular Formula: C₆H₆O₃ [2] [3] [4]

- Molecular Weight: 126.11 g/mol [2] [3] [4]

- InChIKey: RSZZMVPSHLKFQY-UHFFFAOYSA-N [2] [3]

Estimated Physical Properties (for experimental planning)

- Boiling Point: 239 - 240 °C at 760 mmHg (estimated) [4]

- Flash Point: 98.8 °C (210 °F) (estimated) [4]

- Water Solubility: ~1,000,000 mg/L at 25 °C (estimated) [4]

- logP (o/w): -0.366 (estimated) [4]

Experimental GC-MS and Chromatography Data

Mass Spectrometry (Electron Ionization)

The mass spectrum for this compound is available for viewing from the NIST Mass Spectrometry Data Center (MS number: 413768) [2]. The display is interactive and requires a browser with JavaScript and HTML 5 support. Please note that due to licensing restrictions, this particular spectrum cannot be downloaded [2].

Gas Chromatography Retention Indices

The table below lists experimentally determined retention index (RI) values for this compound on different polar stationary phases, as compiled by NIST [3]. These values are crucial for method development and compound identification.

| Active Phase | Column Length (m) | Carrier Gas | Temperature Program | Retention Index (I) | Reference |

|---|---|---|---|---|---|

| Stabilwax | 30 | Helium | 35 °C (hold), 3 °C/min → 100 °C, 5 °C/min → 240 °C (hold 10 min) | 2019 | Chinnici, Guerrero, et al., 2009 [3] |

| BP-20 | 30 | Helium | 50 °C (1 min), 2.5 °C/min → 100 °C, 2 °C/min → 180 °C, 15 °C/min → 220 °C | 1984 | Pontes, Marques, et al., 2007 [3] |

Experimental Protocols and Methodology

GC-MS Analysis for Vinegar Volatiles (Stabilwax Method)

This method was used to characterize volatile compounds in quality vinegars with protected European geographical indication [3].

- Sample Preparation: Not detailed in the compiled data.

- GC-MS Configuration:

- Column: Stabilwax capillary column (30 m x 0.25 mm, 0.25 µm film thickness) [3].

- Carrier Gas: Helium [3].

- Temperature Program: Initial temperature 35 °C, held for an unspecified time, then ramped at 3 °C/min to 100 °C, followed by a second ramp at 5 °C/min to a final temperature of 240 °C, which was held for 10 minutes [3].

- Identification: Compounds were identified by comparing their mass spectra and retention indices with reference standards or data from mass spectral libraries [3].

HS-SPME-GC-MS for Honey Volatiles (BP-20 Method)

This method was applied for the screening of volatile compositions from Portuguese multifloral honeys [3].

- Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME). Specific fiber type and extraction conditions are detailed in the original publication (Pontes, Marques, et al., 2007) [3].

- GC-MS Configuration:

- Detection: Mass spectrometry was performed with a quadrupole mass spectrometer [3].

This workflow outlines the relationship between the analytical techniques and data sources for characterizing this compound.

Key Information for Researchers

- Occurrence: This compound has been identified in natural sources and extractives, including cichorium intybus l. (chicory) root extract and strawberry jam [4].

- Safety for Transport: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges [1].

- Handling: The available safety information from the search results is limited. A comprehensive safety assessment should be conducted prior to experimental work.

References

Understanding Electron Ionization (EI)

Electron Ionization (EI), historically known as Electron Impact, is a fundamental ionization method in mass spectrometry. In this process, a high-energy electron interacts with a gas-phase analyte molecule (M), ejecting an electron to form a positively charged molecular ion ( M^{+\bullet} ) [1]: [ M + e^{-} \longrightarrow M^{+\bullet} + 2e^{-} ]

EI is characterized as a "hard" ionization technique because it uses high-energy electrons (typically 70 eV), causing the molecular ion to undergo extensive and reproducible fragmentation. This generates a spectrum rich in fragment ions, which is highly valuable for structural elucidation and compound identification [1] [2].

The following diagram illustrates the typical workflow and components of an EI mass spectrometry experiment:

Typical components and workflow of an EI mass spectrometer.

Instrumentation and Key Parameters

A standard EI ion source includes several key components that are optimized for efficient ionization [1] [3]:

| Component/Parameter | Typical Implementation | Function & Optimization |

|---|---|---|

| Filament | Tungsten or rhenium wire | Heated to incandescence to emit electrons via thermionic emission [1]. |

| Electron Energy | 70 eV | Maximizes energy transfer for efficient ionization/fragmentation. Standard for library spectra [1]. |

| Ion Source Pressure | ~10-5 to 10-6 Torr | Maintains mean free path for electrons and ions, reducing unwanted collisions [1]. |

| Repeller Electrode | Positively charged plate | Repels and directs newly formed ions out of the source and toward the mass analyzer [1]. |

| Magnetic Field | Weak parallel field | Forces electrons into a helical path, increasing path length and ionization efficiency [1]. |

Experimental Protocol and Methodology

While the exact protocol depends on the instrument and sample, the general workflow for a direct insertion EI-MS analysis is as follows. This methodology is particularly useful for thermally stable solids and less volatile liquids [1].

Sample Preparation

- Purification: Ensure the sample is of high purity. For mixtures, hyphenation with a separation technique like Gas Chromatography (GC) is recommended [1] [4].

- Solubility: For direct insertion, the sample should be soluble in a volatile solvent (e.g., dichloromethane, methanol) [1].

Sample Introduction and Analysis

The following diagram details the step-by-step process for a direct insertion probe (DIP) analysis:

Standard workflow for direct insertion probe EI-MS analysis.

Data Interpretation

An EI mass spectrum is characterized by a molecular ion peak and multiple fragment ion peaks. The base peak (most intense) is set to 100% relative intensity, and all other peaks are reported relative to it [3].

- Identifying the Molecular Ion (( M^{+\bullet} )): Look for the peak at the highest m/z, considering the isotope pattern and ensuring it is an odd-electron ion [3].

- Analyzing Fragment Ions: Neutral losses (e.g., Δm/z=15 for •CH3, Δm/z=17 for •OH or NH3) provide clues about the molecular structure. Fragmentation follows predictable pathways, such as the loss of HCN from 1,3,4-oxadiazoles [3].

Strengths, Limitations, and Complementary Techniques

EI-MS is a powerful tool, but it is important to understand its context among other ionization methods [5] [4].

| Feature | Evaluation |

|---|---|

| Strengths | Highly reproducible, library-searchable spectra [2]. Provides rich structural data via fragmentation [1]. Well-understood and robust technique. |

| Limitations | "Hard" ionization can cause weak or absent molecular ion, complicating MW confirmation [1] [2]. Requires thermal stability and volatility [2]. Limited to MW typically < 600 Da [1]. |

| Complementary Techniques | Electrospray Ionization (ESI): Soft ionization for intact molecular ions, ideal for polar compounds and LC-MS [5] [4]. Atmospheric Pressure Chemical Ionization (APCI): Better for less polar, low-MW compounds than ESI [5] [4]. |

Applications in Drug Development

EI-MS, particularly when coupled with Gas Chromatography (GC), plays a significant role in small-molecule drug development [4] [1]:

- Impurity and Degradant Profiling: EI fragmentation helps elucidate the structures of unknown impurities and degradation products in Active Pharmaceutical Ingredients (APIs), which is critical for regulatory compliance and patient safety [4].

- Metabolite Identification: While often used with softer ionization, EI can help characterize volatile metabolites or their derivatives [1].

- Cleaning Verification: GC-EI-MS/MS provides the high sensitivity and selectivity needed to detect trace-level residues of active drugs on manufacturing equipment [4].

References

- 1. - Wikipedia Electron ionization [en.wikipedia.org]

- 2. methods | PPTX | Chemistry | Science Ionisation [slideshare.net]

- 3. sciencedirect.com/topics/chemistry/ electron - ionization - mass - spectrum [sciencedirect.com]

- 4. of LCMS in small-molecule Application drug development [europeanpharmaceuticalreview.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Furyl hydroxymethyl ketone historical discovery biomass

Chemical Profile and Historical Context

Table 1: Chemical Identity of Furyl Hydroxymethyl Ketone (FHK) [1]

| Property | Description |

|---|---|

| CAS Registry Number | 17678-19-2 |

| IUPAC Name | 1-(2-Furanyl)-2-hydroxyethanone |

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| Chemical Structure |

FHK is an α-hydroxy ketone bearing both a carbonyl and a hydroxyl group, making it a valuable intermediate for synthesizing more complex chemicals like pharmaceuticals and polymer precursors [2]. Its discovery is closely tied to the thermal degradation of biomass, particularly carbohydrate-rich materials.

A key mechanism was identified in the thermal degradation of agar [3]. Research shows that agar first decomposes into 3,6-anhydrogalactopyranose and galactopyranose monomers. Through subsequent ring-opening, dehydration, and hydrogen transfer reactions, the 3,6-anhydrogalactopyranose is ultimately converted into FHK [3]. This pathway highlighted biomass as a direct source for FHK and flagged it as a product with some toxicity concerns [3].

Modern Synthesis Pathways

Traditional chemical synthesis often faces challenges like harsh conditions and low selectivity. Recent research focuses on more efficient and sustainable methods, primarily from furfural (FAL) or directly from raw biomass.

Table 2: Comparison of Key Synthesis Methods for FHK [2] [4]

| Method | Key Features / Conditions | Reported Yield | Advantages / Challenges |

|---|---|---|---|

| Chemical Synthesis (from cellulose) | ZnCl₂ hydrate (ionic liquid)/anisole system, 115°C [4] | Up to 46% (from cellobiose) [4] | Challenge: Requires high temperatures, strong acids; lower selectivity [2]. |

| Chemobiological Cascade (from corncob) | Tandem catalysis: SG(SiO₂) chemocatalyst + SMPDC whole-cell biocatalyst [2] | Efficient one-pot conversion [2] | Advantage: Milder conditions, reduced energy consumption, minimized by-products [2]. |

Detailed Experimental Protocol: One-Pot Chemobiological Synthesis

The following diagram illustrates the integrated workflow for converting corncob into FHK using tandem chemocatalysis and biotransformation [2]:

Integrated chemobiological process for FHK synthesis from corncob. [2]

Procedure Overview [2]:

Chemocatalytic Step (Furfural Production):

- Feedstock Preparation: Corncob biomass is dried and milled.

- Reaction Setup: Biomass is mixed with the solid acid chemocatalyst

SG(SiO₂)in a bioreactor. - Conversion: The mixture is heated to 170°C for 0.5 hours to convert xylose and other C5 sugars in the corncob into furfural (FAL) with a yield of approximately 45% [2].

Biocatalytic Step (Hydroxymethylation):

- Biocatalyst Preparation: Recombinant E. coli cells expressing pyruvate decarboxylase (PDC) are cultivated. These engineered

SMPDC cellscatalyze the formation of a new carbon-carbon bond. - Reaction Conditions: The FAL-containing stream is fed into a bioreactor with the SMPDC cells. The optimal bioreaction conditions are:

- Temperature: 30°C

- pH: 7.0

- Cofactors: Addition of Thiamine diphosphate (ThDP) and Mg²⁺.

- Reaction: Formaldehyde is supplied as a co-substrate. The biocatalyst converts FAL to FHK efficiently, even tolerating FAL concentrations up to 200 mM [2].

- Biocatalyst Preparation: Recombinant E. coli cells expressing pyruvate decarboxylase (PDC) are cultivated. These engineered

Applications and Significance

FHK's value stems from its role as a versatile building block, particularly for synthesizing pharmaceuticals and bioactive molecules.

- Pharmaceutical Intermediate: FHK is a crucial intermediate in the production of the antibiotic Cefuroxime. It is used to synthesize furan ammonium salts, which are key components in the drug's manufacturing process [2].

- Synthesis of Other Valuable Chemicals:

- Biomass Valorization: The development of cascade catalytic systems to produce FHK directly from crude biomass like corncob represents a significant advancement in green chemistry, reducing reliance on fossil resources and minimizing environmental impact [2].

Safety and Handling

FHK is classified as a Dangerous Good for transport, which may incur additional shipping charges and require special handling protocols [5]. Furthermore, studies on thermal degradation products have indicated that FHK shows some toxicity to humans [3]. It is intended for research use only and is not for diagnostic or therapeutic use [5].

References

- 1. This compound [webbook.nist.gov]

- 2. One-pot chemobiological cascade strategy for synthesizing ... [sciencedirect.com]

- 3. Thermal degradation of agar: Mechanism and toxicity of products [pubmed.ncbi.nlm.nih.gov]

- 4. Acid-Catalysed Conversion of Carbohydrates into Furan-Type... [pubmed.ncbi.nlm.nih.gov]

- 5. | CAS 17678-19-2 | SCBT - Santa Cruz... This compound [scbt.com]

What is furyl hydroxymethyl ketone

Fundamental Chemical Profile

Furyl hydroxymethyl ketone (FHK), with the CAS Registry Number 17678-19-2, is an α-hydroxy ketone (also known as a hydroxyketone) [1]. Its core structure consists of a furan ring linked to a hydroxyketone functional group.

The table below summarizes its basic chemical identifiers and properties [2] [3] [4].

| Property | Value / Description |

|---|---|

| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone [4] [5] |

| Molecular Formula | C6H6O3 [2] [3] |

| Average Molecular Mass | 126.11 g/mol [2] [4] |

| Canonical SMILES | C1=COC(=C1)C(=O)CO [4] |

| InChI Key | RSZZMVPSHLKFQY-UHFFFAOYSA-N [3] |

| XLogP3 | 0.5 (estimated) [4] |

| Hydrogen Bond Donor Count | 1 [5] |

| Hydrogen Bond Acceptor Count | 3 [5] |

Synthetic Methodologies

FHK can be synthesized through both traditional chemical and emerging biocatalytic routes. The latter is gaining attention for its alignment with green chemistry principles.

Chemical Synthesis from Cellulose

Traditional chemical methods involve the direct degradation of cellulose or cellobiose (a glucose dimer) using ionic liquids like ZnCl₂ hydrate under specific conditions [1].

- Typical Process: Cellulose is degraded in a ZnCl₂-water system (70 wt% ZnCl₂) under microwave irradiation (600 W) at 135°C for 300 seconds.

- Reported Yield: This method yields approximately 12.0% FHK from cellulose [1].

- Limitations: These processes often require high temperatures, strong acids, and have issues with low selectivity and high energy consumption [1].

Chemobiological Cascade Synthesis from Biomass

A more recent and sustainable one-pot cascade strategy converts corncob-derived furfural (FAL) into FHK. This method combines chemocatalysis and biocatalysis [1]. The workflow for this integrated process is illustrated below.

Workflow for one-pot chemobiological synthesis of FHK from corncob.

- Key Steps:

- Chemocatalytic Step: Corncob biomass is first converted to furfural (FAL) using a solid acid chemocatalyst like SG(SiO₂) at 170°C for 30 minutes, yielding about 45% FAL [1].

- Biocatalytic Step: FAL is then converted to FHK using engineered E. coli SMPDC cells expressing pyruvate decarboxylase (PDC). This enzyme catalyzes the hydroxymethylation of FAL using formaldehyde (HCHO) [1].

- Optimized Biocatalytic Conditions: The study optimized several parameters for the biological step [1]:

- Temperature: 30°C

- pH: 7.0

- Cofactors: Thiamine diphosphate (ThDP) and Mg²⁺

- Furfural Tolerance: The SMPDC cells were effective even at FAL concentrations up to 200 mM.

- Advantages: This cascade operates under milder conditions, reduces energy consumption, and minimizes by-product formation compared to traditional chemical synthesis [1].

Applications and Biological Relevance

FHK serves as a valuable intermediate in several high-value chemical and pharmaceutical contexts.

- Pharmaceutical Synthesis: FHK is a known precursor for synthesizing 3-iodocoumarins and quinoxalines [2]. More significantly, it is a key intermediate in the production of furan ammonium salts, which are used in the clinical application of the antibiotic Cefuroxime [1].

- Biocatalytic Conversions: As an α-hydroxyketone, FHK can be used in asymmetric synthesis. For example, it can be a substrate for amine transaminase enzymes in the production of β-amino alcohols, which are important building blocks in medicinal chemistry [1].

- Insights from Related Furan Compounds: While not directly a study on FHK, research on the compound YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) provides insight into the biological activity of structurally related furan derivatives. YC-1 is a soluble guanylyl cyclase (sGC) activator that upregulates the expression of CHAC1, a protein involved in glutathione metabolism and the endoplasmic reticulum (ER) stress response [6]. This highlights the potential for furan-based molecules to interact with significant cellular signaling pathways.

The diagram below summarizes the signaling pathways induced by the FHK-related molecule YC-1, as identified in cultured human kidney cells [6].

Signaling pathways for CHAC1 upregulation by the FHK-related molecule YC-1.

Key Experimental Protocols

The following summarizes the core methodology for the chemobiological synthesis of FHK, which can be adapted for further research [1].

- Biocatalyst Preparation:

- Gene Expression: The gene for pyruvate decarboxylase (PDC) is cloned into an E. coli expression system with a SUMO fusion tag to enhance soluble expression.

- Cell Culture & Induction: Recombinant E. coli cells are grown in LB medium and induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) to express the PDC enzyme.

- Whole-Cell Biocatalyst: The induced cells are harvested and used directly as a whole-cell biocatalyst (SMPDC cells) without the need for enzyme purification.

- Biotransformation Reaction:

- Reaction Setup: The bioreaction mixture typically contains furfural (FAL), formaldehyde (HCHO), ThDP, and Mg²⁺ in a suitable buffer (e.g., phosphate buffer, pH 7.0).

- Catalysis: The SMPDC cell suspension is added to initiate the reaction.

- Process Conditions: The reaction is carried out at 30°C with shaking for a specified duration.

- Analysis and Characterization:

- Common analytical techniques like HPLC or GC-MS are used to monitor the consumption of FAL and the formation of FHK.

- The identity of FHK can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

Research and Commercial Status

- Commercial Availability: FHK is commercially available from chemical suppliers (e.g., Santa Cruz Biotechnology) for research purposes, typically sold with the classification of a Dangerous Good for transport, which may incur additional shipping charges [2].

- Research Focus: Current research is heavily focused on developing more efficient and sustainable production methods, particularly from lignocellulosic biomass, as evidenced by the 2024 study on chemobiological cascade synthesis [1].

References

- 1. One-pot chemobiological cascade strategy for synthesizing ... [sciencedirect.com]

- 2. | CAS 17678-19-2 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. | C6H6O3 this compound [chemspider.com]

- 5. CAS 17678-19-2 2- Furyl - Alfa hydroxymethyl ketone Chemistry [alfa-chemistry.com]

- 6. upregulating glutathione‑specific... Signaling pathways [spandidos-publications.com]

FHK role in Maillard reaction products

How to Proceed with Your Research

To help you find the information you need, here are some suggestions:

- Verify the Terminology: "FHK" could be an acronym or abbreviation. Please verify the correct full term. Possibilities include a specific enzyme (e.g., a kinase), a gene/protein (e.g., FHK-1), a chemical compound, or a specific experimental model.

- Refine Your Search Strategy:

- Search for the full term instead of the acronym.

- If "FHK" refers to a protein or gene, search specialized databases like UniProt or NCBI Gene.

- Broaden your search to review articles on Maillard reaction inhibitors or cellular signaling pathways related to advanced glycation end-products (AGEs).

- Consult the Available Literature: While not mentioning FHK, the search results provide a strong technical foundation on Maillard reaction products. The tables below summarize key quantitative data and experimental protocols from recent studies that may be relevant to your broader research.

Maillard Reaction Products: Quantitative Data & Health Effects

The following table summarizes data on different Maillard reaction products (MRPs) and their impacts, which are central to understanding the field.

| MRP / Compound | Formation Context | Reported Effect / Level | Health Context |

|---|---|---|---|

| Acrylamide [1] [2] | Soybean microwave heating (1-2 min) | High levels generated | Acts as a carcinogen [1] |

| Carboxymethyllysine (CML) [1] [3] | Formed in food & living organisms | - | Promotes diabetes, cardiovascular diseases [1] |

| Heterocyclic Amines (HCAs) [1] | Pan-fried duck meat | Higher levels vs. boiling/microwave | Increased cancer risk [1] |

| Hydroxymethylfurfural (HMF) [1] | Soybean microwave heating | Increased with time/temperature | - |

| Melanoidins [1] [2] | Final stage of Maillard reaction | - | Beneficial antioxidative, antibiotic effects [1] |

| MRPs (Lys & Glc) [4] | C2C12 myotube treatment | ~40% avg. diameter increase; up to 80% largest diameter | Promoted muscle cell hypertrophy [4] |

Experimental Protocols for MRP Research

For researchers investigating MRPs, the following table outlines key methodologies from recent studies.

| Experimental Goal | Detailed Methodology | Key Measurement Instruments |

|---|

| Assess MRPs Effect on Muscle Cells [4] | 1. MRP Preparation: React 0.1M L-lysine & D-glucose in pH 11 sodium carbonate buffer at 90°C for 0-120 min. 2. Cell Culture: Culture C2C12 myoblasts in growth medium, switch to differentiation medium to form myotubes. 3. Treatment: Supplement differentiation medium with 1% MRPs; for atrophy, add 1µM dexamethasone. 4. Analysis: Measure myotube diameter, analyze Akt phosphorylation, gene expression. | • DPPH radical scavenging assay (antioxidant activity) • Microscopy & ImageJ software (morphology) • Western blotting (Akt phosphorylation) • Quantitative real-time PCR (gene expression) | | Evaluate Cooking Method Impact on HCAs [1] | 1. Processing: Cook meat (duck, chicken, beef) via various methods (charcoal grilling, deep-frying, roasting, etc.) to different doneness levels. 2. Measurement: Quantify specific HCAs (e.g., MeIQx, PhIP) in cooked meat samples. | • Chromatographic methods (HCA quantification) | | Determine Food Processing Degree [1] | 1. Processing: Subject foods (soybean, pasta) to heat treatments (extrusion, microwave, infrared); process milk (UHT, sterilization). 2. Assessment: Use markers like furosine, HMF, lactulosyllysine, acrylamide to assess MRP progression. | • Analytical chemistry techniques (e.g., for furosine, HMF, acrylamide) |

Maillard Reaction Mechanism Workflow

The diagram below illustrates the three-stage mechanism of the Maillard reaction, which is fundamental to the formation of all MRPs.

References

- 1. Food Processing and Maillard Reaction Products: Effect on ... [pmc.ncbi.nlm.nih.gov]

- 2. Maillard Reaction: Mechanism, Influencing Parameters ... [mdpi.com]

- 3. The Development of Maillard Reaction, and Advanced ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Maillard Reaction Products on Skeletal Muscle Cells [pmc.ncbi.nlm.nih.gov]

Pyruvate Decarboxylase (PDC): Application Notes for Researchers

Pyruvate decarboxylase (PDC; EC 4.1.1.1) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and CO₂ [1] [2]. While common in plants and yeast, PDCs are rare in bacteria, where they play roles in ethanologenic processes or oxidative metabolism [1]. The characterization of bacterial PDCs, such as those from Gluconacetobacter diazotrophicus (GdPDC) and Zymomonas mobilis (ZmPDC), provides a template for studying similar enzymes [1] [2].

Key Structural and Functional Characteristics:

- Cofactor Dependence: All characterized PDCs are dependent on ThDP and Mg²⁺ as essential cofactors. The activation of ThDP involves the formation of a reactive ylid intermediate that nucleophilically attacks the carbonyl group of pyruvate [1] [2].

- Kinetic Profile: Bacterial PDCs can exhibit high catalytic efficiency and affinity for pyruvate. For instance, GdPDC shows a very low KM for pyruvate (0.06 mM at pH 5.0) and high catalytic efficiency (kcat/KM of 1.3 × 10⁶ M⁻¹·s⁻¹) [1].

- Structural Insights: Crystal structures of bacterial PDCs (e.g., ZmPDC, GdPDC) reveal a conserved active site at the subunit interface. The structures provide evidence for conformational changes upon cofactor binding and help identify residues critical for substrate binding and catalysis [1] [2].

Experimental Data and Comparative Analysis

The following tables summarize key quantitative data from characterized bacterial PDCs, which can be used for comparative analysis when profiling a new enzyme like SsPDC.

Table 1: Comparative Kinetic Parameters of Bacterial Pyruvate Decarboxylases

| Enzyme Source | KM for Pyruvate (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹·s⁻¹) | pH Optimum | Temperature Optimum (°C) | Thermostability (T½ at 60°C) |

|---|---|---|---|---|---|---|

| G. diazotrophicus (GdPDC) | 0.06 (at pH 5.0) | Not Specified | 1.3 × 10⁶ (at pH 5.0) | 5.5 | 45 | 18 minutes [1] |

| Z. mobilis (ZmPDC) | ~ 0.35 (KD for ThDP) | Not Specified | Similar to GdPDC & SvPDC | Not Specified | Not Specified | Not Specified [1] |

| S. ventriculi (SvPDC) | Not Specified | Not Specified | Similar to GdPDC & ZmPDC | Not Specified | Not Specified | Not Specified [1] |

Table 2: Crystallization and Data Collection Statistics for ZmPDC Structures Data adapted from [2]

| Parameter | Apo-PDC Form | Holo-PDC Form (with triazole-ThDP) | PDC with Pyruvate |

|---|---|---|---|

| Space group | P1 | P1 | P1 |

| Unit cell dimensions | a=70.90 Å, b=111.18 Å, c=167.12 Å α=89.89°, β=90.87°, γ=101.27° | a=70.28 Å, b=92.09 Å, c=98.63 Å α=73.44°, β=85.76°, γ=67.82° | a=70.62 Å, b=111.58 Å, c=167.43 Å α=89.82°, β=90.11° | | Ligands in asymmetric unit | None | Four triazole-ThDP molecules | Eight triazole-ThDP molecules, three pyruvate molecules [2] |

Detailed Experimental Protocols

The following protocols are compiled from methodologies used in the structural and functional characterization of ZmPDC and GdPDC [1] [2].

Protein Expression and Purification of PDC

- Expression: The PDC gene is typically overexpressed in a suitable heterologous host like E. coli.

- Purification: Initial purification can be achieved using affinity chromatography (e.g., Ni-NTA if a His-tag is present). For GdPDC, this yielded a homogeneous preparation with a single band at ~60 kDa on SDS-PAGE [1].

- Preparation of Apo-Enzyme:

- Dissolve the holo-PDC in HEPES-KOH buffer (50 mM, pH 8.2) containing dipicolinic acid (1 mM).

- Incubate at 5°C for 30 minutes.

- Separate the apo-PDC from cofactors by repeated ultrafiltration using a 100 kDa molecular weight cutoff filter.

- Replace the buffer to MES-KOH (10 mM, pH 6.5).

- Confirm the absence of enzymatic activity without added ThDP. Full activity should be restored upon adding ThDP (4 µM) and MgCl₂ (10 mM) [2].

Enzyme Activity Assay

A common coupled enzyme assay is used to monitor PDC activity.

- Principle: The acetaldehyde produced by PDC is reduced to ethanol by Alcohol Dehydrogenase (ADH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to PDC activity.

- Procedure:

- Prepare an assay mixture containing the appropriate buffer (e.g., 50 mM MES, pH 6.5), MgCl₂ (10 mM), ThDP (0.4 mM), NADH (0.2 mM), and ADH (5 U/mL).

- Initiate the reaction by adding pyruvate (e.g., 10 mM final concentration).

- Monitor the decrease in absorbance at 340 nm continuously for 1-2 minutes using a spectrophotometer.

- Calculate the enzyme activity based on the extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹·cm⁻¹) [2].

Crystallization and Structure Determination

This protocol is based on the crystallization of ZmPDC [2].

- Cocrystallization with Pyruvate:

- Pre-incubate the enzyme (e.g., ZmPDC at 7.6 mg/mL) overnight with a ThDP analogue (e.g., triazole-ThDP, 3 mM), MgCl₂ (5 mM), and pyruvate (5 mM) in MES-KOH buffer (10 mM, pH 6.5).

- Set up crystallization droplets using the hanging-drop vapor-diffusion method at 18°C by mixing 1 µL of the enzyme solution with 1 µL of a reservoir solution. The reservoir contains potassium chloride (0.2 M), PEG 3350 (17%, w/v), and xylitol (1.5-3%, w/v).

- Pre-equilibrate droplets for 24 hours, then seed with a microcrystal seed stock.

- Crystals typically grow within 7 days.

- Data Collection and Analysis:

- Transfer crystals to a cryoprotectant solution (e.g., reservoir solution with 15% xylitol) before flash-freezing in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source (e.g., 100 K).

- Process data using programs like MOSFLM and SCALA from the CCP4 suite.

- Solve the structure by molecular replacement using a known PDC structure as a model [2].

Visualizing the PDC Catalytic Mechanism and Workflow

The catalytic mechanism of PDC and the experimental workflow for its study can be visualized using the following diagrams generated with Graphviz.

Diagram 1: Pyruvate Decarboxylase (PDC) Catalytic Cycle This diagram outlines the generally accepted reaction mechanism for ThDP-dependent decarboxylation of pyruvate by PDC, based on structural and kinetic studies [1] [2].

Diagram 2: PDC Functional Characterization Workflow This diagram provides a logical overview of the key steps involved in the recombinant production and characterization of a bacterial PDC.

References

Comprehensive Application Notes & Protocols: ThDP-Dependent Enzyme Catalysis for Furyl Hydroxymethyl Ketone Biosynthesis

Introduction to ThDP-Dependent Enzymes in Biocatalysis

Thiamine diphosphate (ThDP)-dependent enzymes represent a crucial class of biocatalysts that facilitate essential carbon-carbon bond formation reactions in biological systems through umpolung (polarity reversal) chemistry. These enzymes are particularly valuable in synthetic biology and green chemistry applications for their ability to catalyze challenging chemoselective, regioselective, and stereoselective transformations under mild conditions. The furan-derived hydroxymethyl ketones, specifically 5,5'-bis(hydroxymethyl)furoin (DHMF) and its derivatives, have emerged as important biobased building blocks for polymer synthesis, pharmaceutical intermediates, and sustainable fuel precursors. The unique reactivity of these furan platforms stems from their multifunctional nature, containing hydroxyl groups, carbonyl functionalities, and aromatic furan rings that provide diverse modification possibilities.

The growing emphasis on sustainable chemical production has accelerated research into biocatalytic routes for valorizing biomass-derived compounds like 5-hydroxymethylfurfural (5-HMF). ThDP-dependent enzymes such as benzaldehyde lyase (BAL) from Pseudomonas fluorescens have demonstrated exceptional capability for carboligation of furan aldehydes, offering advantages over traditional organocatalysis in terms of selectivity and environmental compatibility. Recent advances in whole-cell biocatalysis have further enhanced the practical implementation of these enzymes by eliminating costly protein purification steps and improving catalyst stability. This application note provides comprehensive protocols and experimental data for implementing ThDP-dependent enzyme systems in the biosynthesis of valuable furyl hydroxymethyl ketones, with particular emphasis on process optimization, analytical methods, and downstream applications relevant to researchers in biocatalysis, metabolic engineering, and sustainable chemistry.

ThDP Enzyme Mechanism and Structural Fundamentals

Catalytic Mechanism Overview

ThDP-dependent enzymes employ a sophisticated catalytic mechanism that leverages the unique chemical properties of the thiamine cofactor to facilitate challenging carbonyl umpolung transformations. The reaction begins with the deprotonation of the thiazolium C2 atom within the ThDP cofactor, generating a nucleophilic ylide that attacks the carbonyl carbon of the first substrate molecule (5-HMF). This forms a covalent pre-decarboxylation adduct that undergoes rearrangement to yield a key enamine intermediate. This enamine subsequently attacks a second carbonyl substrate molecule in the stereoselective carboligation step, forming a new carbon-carbon bond and creating the hydroxymethyl ketone product after tautomerization and release from the active site. The entire process proceeds through a series of stabilized transition states that minimize high-energy intermediates and enable the characteristically high enantioselectivity observed with ThDP enzymes.

The structural basis for this sophisticated catalysis lies in the conserved active site architecture present across ThDP-dependent enzymes. These enzymes typically feature a deep pocket at the subunit interface that positions the ThDP cofactor, substrate channels, and essential catalytic residues in precise orientations. The V-conformation of the ThDP molecule brings the N4' amino group of the aminopyrimidine ring into proximity with the thiazolium C2-H, facilitating the initial proton abstraction that generates the reactive ylide. Key acidic and basic residues within the active site work in concert to stabilize developing charges during the reaction, while substrate specificity is determined by the size, shape, and chemical properties of the substrate-binding pocket, which can be engineered for improved performance with non-natural substrates like 5-HMF.

Enzyme Structure-Function Relationships

The quaternary structure of ThDP-dependent enzymes plays a critical role in their catalytic efficiency, with most functioning as homodimers or higher-order oligomers where each active site is formed at the subunit interface. This structural arrangement creates the necessary environment for cofactor binding and activation, with specific residues from both subunits contributing to the complete active site. The benzaldehyde lyase from *Pseudomonas fluorescens* exemplifies this structural organization, with its dimeric structure enabling the precise positioning of catalytic glutamate and histidine residues that facilitate proton transfers essential for the carboligation mechanism. Structural studies have revealed that substrate binding induces conformational changes that optimize the active site for catalysis, including movements of flexible loops that shield the reaction intermediates from solvent and prevent undesirable side reactions.

Recent advances in computational enzyme design have begun to elucidate the intricate relationship between ThDP enzyme structure and function, enabling more rational engineering approaches for enhanced activity with non-natural substrates. The integration of molecular dynamics simulations with high-resolution structural data has revealed the importance of long-range electrostatic interactions and active site solvation in determining catalytic efficiency. For furan aldehyde carboligation, key structural features include a spacious substrate-binding pocket that accommodates the bulky furan rings while maintaining precise positioning of the reactive carbonyl groups, and complementary polarity that stabilizes the transition state through hydrogen bonding and π-stacking interactions with the furan oxygen and aromatic systems.

Biosynthesis Protocols

Whole-Cell Biocatalyst Preparation

The preparation of recombinant whole-cell biocatalysts begins with the transformation of E. coli* with a plasmid containing the gene encoding benzaldehyde lyase (BAL) from *Pseudomonas fluorescens under an inducible promoter. A single transformed colony is inoculated into LB medium containing appropriate antibiotics and grown overnight at 37°C with shaking at 200 rpm. This preculture is then transferred to fresh terrific broth medium at a 1:100 dilution and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, along with 1 mM thiamine hydrochloride and 2 mM MgCl₂ to ensure adequate ThDP cofactor availability. The culture is incubated for an additional 16-20 hours at 20°C to facilitate proper protein folding and active holoenzyme formation. Cells are harvested by centrifugation at 4,000 × g for 15 minutes at 4°C, washed twice with potassium phosphate buffer (100 mM, pH 8.0), and resuspended in the same buffer to a final concentration of 20-50 gCDW/L as a concentrated cell stock. The catalytic activity of the prepared cells should be verified using a standard benzaldehyde lyase assay before proceeding with biotransformation reactions.

For long-term storage, cell pellets can be flash-frozen in liquid nitrogen and maintained at -80°C without significant loss of activity for up to 3 months. However, for optimal performance in carboligation reactions, freshly prepared cells are recommended. The expression level of the recombinant BAL enzyme should be confirmed by SDS-PAGE analysis, typically showing a dominant band at approximately 65 kDa representing >70% of total cellular protein. The specific activity of the whole-cell catalyst can be determined using the standard spectrophotometric assay measuring benzoin formation from benzaldehyde, with preparations typically exhibiting activities of 5,000-6,000 U/gCDW cells.

Carboligation Reaction Setup

The biotransformation reaction is initiated by combining the following components in the specified order in a suitable reaction vessel (typically a baffled Erlenmeyer flask for adequate oxygenation):

- Potassium phosphate buffer (100 mM, pH 8.0): 85% of final volume

- Dimethyl carbonate (DMC) co-solvent: 10% of final volume (v/v)

- 5-HMF substrate stock solution: Added to achieve desired final concentration (typically 5-20 g/L)

- Whole-cell biocatalyst suspension: Added to achieve 2-5 gCDW/L final concentration

The reaction mixture should be maintained at 30°C with continuous agitation at 200-250 rpm to ensure adequate mixing and oxygen transfer. The reaction progress can be monitored by collecting samples (100-200 μL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes, and 24 hours). These samples are immediately extracted with an equal volume of ethyl acetate containing an appropriate internal standard (e.g., 4-methoxyphenol at 0.1 g/L), vortexed vigorously for 60 seconds, and centrifuged at 14,000 × g for 5 minutes to separate phases. The organic layer is collected for analysis by HPLC or GC-MS to quantify substrate consumption and product formation.

For preparative-scale reactions, the process can be scaled to 100 mL or 1 L volumes while maintaining the same proportional composition. The reaction is typically complete within 1-4 hours for DHMF formation, while the subsequent oxidation to BHMF requires extended incubation (up to 72 hours). For fed-batch operations, additional 5-HMF substrate can be added when the concentration falls below 1 g/L, typically in increments of 10-20 g/L, with careful monitoring to prevent substrate inhibition.

Analytical Methods and Product Characterization

High-performance liquid chromatography (HPLC) provides the primary analytical method for quantifying reaction components. Separation is achieved using a reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 μm) maintained at 30°C. The mobile phase consists of water (solvent A) and acetonitrile (solvent B) with a gradient elution program: 0-5 minutes, 10% B; 5-15 minutes, 10-70% B; 15-20 minutes, 70% B; 20-25 minutes, 70-10% B; followed by re-equilibration at 10% B for 5 minutes. The flow rate is maintained at 1.0 mL/min, and detection is performed with a diode array detector monitoring 280 nm for 5-HMF and DHMF, and 254 nm for BHMF. Quantification is based on external calibration curves prepared with authentic standards in the concentration range of 0.01-1.0 g/L.

For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy provide complementary characterization data. DHMF exhibits characteristic FTIR absorptions at 3350 cm⁻¹ (broad, O-H stretch), 1675 cm⁻¹ (C=O stretch), and 1150 cm⁻¹ (C-O stretch), while BHMF shows a sharper carbonyl stretch at 1695 cm⁻¹ and absence of the broad hydroxy band. In ¹H NMR (DMSO-d₆), DHMF displays signals at δ 2.5 (s, 1H, OH), δ 4.5 (d, 4H, CH₂OH), δ 5.9 (s, 1H, CHOH), δ 6.5 (d, 2H, furan H), δ 7.2 (d, 2H, furan H), and δ 8.1 (s, 2H, furan H). BHMF ¹H NMR shows similar furan signals but lacks the signal at δ 5.9 and instead exhibits the methylene protons at δ 4.7 (s, 4H, CH₂OH).

Table 1: Analytical Characteristics of 5-HMF and Derived Products

| Compound | Retention Time (min) | λmax (nm) | FTIR Characteristic Bands (cm⁻¹) | ¹H NMR Key Signals (δ, ppm) |

|---|---|---|---|---|

| 5-HMF | 8.2 | 280 | 1665 (C=O), 3150 (O-H) | 4.5 (s, 2H, CH₂), 6.5 (d, 1H, furan), 7.2 (d, 1H, furan), 9.5 (s, 1H, CHO) |

| DHMF | 12.7 | 280 | 1675 (C=O), 3350 (O-H) | 4.5 (d, 4H, CH₂OH), 5.9 (s, 1H, CHOH), 6.5 (d, 2H, furan), 7.2 (d, 2H, furan) |

| BHMF | 15.3 | 254 | 1695 (C=O) | 4.7 (s, 4H, CH₂OH), 6.6 (d, 2H, furan), 7.3 (d, 2H, furan) |

Reaction Optimization and Data Analysis

Screening of Critical Reaction Parameters

Systematic optimization of reaction parameters is essential for achieving high yields and productivities in the carboligation of 5-HMF to DHMF. The co-solvent selection profoundly influences both substrate solubility and enzyme activity, with dimethyl carbonate (DMC) emerging as the optimal choice due to its favorable environmental profile and compatibility with the BAL enzyme. Comparative studies reveal that reactions performed without co-solvent yield only 23% DHMF, while the addition of 10% DMC (v/v) increases the yield to 41% at 1 hour reaction time. The biocatalyst concentration significantly impacts reaction rate, with 2 gCDW/L providing an optimal balance between high volumetric productivity and efficient catalyst utilization. Higher cell concentrations (>5 gCDW/L) may increase reaction rates but demonstrate diminishing returns due to mass transfer limitations.

The reaction pH represents another critical parameter, with maximum activity observed at pH 8.0 in phosphate buffer, consistent with the optimal pH range for Pseudomonas fluorescens BAL. The temperature profile shows an optimum at 30°C, with higher temperatures leading to rapid deactivation while lower temperatures substantially decrease reaction rates. The substrate concentration must be carefully controlled to balance between high volumetric productivity and inhibition effects, with 5 g/L 5-HMF providing the best initial results. For higher substrate loadings, fed-batch operation with stepwise addition prevents substrate inhibition and enables final DHMF concentrations exceeding 50 g/L.

Table 2: Optimization of Reaction Parameters for DHMF Production

| Parameter | Tested Range | Optimal Value | Impact on DHMF Yield | Key Observations |

|---|---|---|---|---|

| Co-solvent | None, DMSO, DMC, 2-propanol, methanol | 10% DMC (v/v) | 0.41 mol/mol with DMC vs 0.23 mol/mol without | DMC provides green alternative to DMSO with better downstream processing |

| Biocatalyst Loading | 0.2-10 gCDW/L | 2 gCDW/L | 0.41 mol/mol at 2 gCDW/L vs 0.38 at 5 gCDW/L | Higher loading increases rate but not final yield |

| pH | 6.0-9.0 | 8.0 | 0.41 mol/mol at pH 8.0 vs 0.29 at pH 7.0 | Sharp decrease outside pH 7.5-8.5 range |

| Temperature | 20-45°C | 30°C | 0.41 mol/mol at 30°C vs 0.33 at 25°C | Rapid deactivation above 35°C |

| 5-HMF Concentration | 1-20 g/L | 5 g/L (batch), 20 g/L (fed-batch) | 0.41 mol/mol at 5 g/L vs 0.28 at 20 g/L | Substrate inhibition above 10 g/L |

Quantitative Performance Data

Under optimized conditions (10% DMC, 2 gCDW/L cells, pH 8.0, 30°C), the carboligation of 5-HMF (5 g/L) proceeds rapidly, reaching maximum DHMF yield of 81.7% (0.41 mol/mol) within 1 hour. The reaction kinetics show a characteristic profile with rapid initial substrate consumption followed by product formation. Extended incubation leads to gradual oxidation of DHMF to BHMF, reaching 96.7% yield (0.49 mol/mol) after 72 hours. The time course profile reveals that DHMF accumulation peaks between 1-4 hours, after which it slowly decreases as conversion to BHMF becomes predominant. The mass balance typically accounts for >90% of initial 5-HMF, with minor losses attributed to formation of unidentified byproducts and potential adsorption to cell biomass.

The fed-batch biotransformation strategy dramatically enhances overall productivity and final product concentration. Through sequential addition of 5-HMF (20 g/L per feed) when the substrate concentration falls below 1 g/L, the process achieves a final DHMF concentration of 53.0 g/L, representing a catalyst productivity of 26.5 g DHMF/g cells. The volumetric productivity reaches 10.6 g/L·h during the initial feeding phases, though this decreases slightly in later feeds due to gradual catalyst deactivation. The total process time for complete conversion of 100 g/L 5-HMF typically requires 12-16 hours, with the possibility of further extension through additional feeding. The operational stability of the whole-cell catalyst remains high throughout the process, retaining >80% of initial activity after 24 hours of continuous operation.

Table 3: Performance Metrics for DHMF and BHMF Production

| Performance Metric | DHMF (Batch) | DHMF (Fed-Batch) | BHMF |

|---|---|---|---|

| Yield (mol/mol) | 0.41 | 0.42 (overall) | 0.49 |

| Yield (%) | 81.7% | 84.0% | 96.7% |

| Product Concentration (g/L) | 2.05 | 53.0 | 3.12 |

| Volumetric Productivity (g/L·h) | 2.05 | 10.6 (max) | 0.043 |

| Catalyst Productivity (g product/g cells) | 1.03 | 26.5 | 1.56 |

| Reaction Time | 1 h | 5 h (total) | 72 h |

Downstream Processing and Product Applications

Purification and Recovery Protocols

The recovery of DHMF and BHMF from the biotransformation reaction mixture begins with cell separation by centrifugation at 10,000 × g for 15 minutes at 4°C. The supernatant containing the products is then subjected to liquid-liquid extraction with ethyl acetate (1:1 v/v, three repetitions) to recover the organic-soluble compounds. The combined organic phases are washed with brine to remove residual water and concentrated under reduced pressure at 40°C. The crude product is subsequently purified by flash chromatography on silica gel using a gradient of hexane/ethyl acetate (from 4:1 to 1:1 v/v) as eluent. DHMF typically elutes at 30-40% ethyl acetate, while BHMF requires 50-60% ethyl acetate for elution. The purity of the isolated products, as determined by HPLC, typically exceeds 95% after this single chromatographic step.

For larger-scale operations, alternative purification approaches may be employed to improve process economics. Crystallization from ethanol/water mixtures (1:4 v/v) at 4°C provides an effective method for recovering high-purity DHMF (≥98%) with yields of 70-80%. BHMF can be similarly crystallized from hot ethyl acetate upon cooling to -20°C. The typical recovery yields for the complete downstream process range from 65-75% for DHMF and 60-70% for BHMF, with the majority of losses occurring during the extraction and crystallization steps. For applications requiring extremely high purity, such as pharmaceutical intermediates, an additional recrystallization step or preparative HPLC may be employed.

Application in Hydrazone Formation and Polymer Chemistry

The carbonyl functionalities in both DHMF and BHMF provide versatile handles for further chemical modification, with hydrazone formation representing a particularly valuable transformation for polymer cross-linking applications. The protocol involves dissolving DHMF or BHMF (1.0 mmol) in ethanol (10 mL) and adding adipic acid dihydrazide (1.2 mmol for DHMF or 2.4 mmol for BHMF to account for the number of carbonyl groups). The reaction mixture is heated to 60°C with stirring for 4-6 hours, with progress monitored by TLC or FTIR until the carbonyl stretch diminishes significantly. The resulting hydrazone products can be isolated by precipitation in cold water followed by filtration, yielding white to off-white solids with conversion efficiencies typically exceeding 85%.

These hydrazone derivatives exhibit excellent potential as cross-linking agents in polymer coatings and adhesives, forming thermally reversible networks that combine robustness with reprocessability. When incorporated into polyurethane or epoxy formulations at 5-15% loading, they introduce dynamic covalent chemistry that enables self-healing properties and controlled degradation. The furan rings within the molecular structure further enhance material properties through π-π interactions that improve mechanical strength and thermal stability. The resulting polymers demonstrate applicability in sustainable coating systems with adjustable properties based on the ratio of DHMF-based to BHMF-based cross-linkers, offering researchers a versatile platform for designing next-generation biorenewable materials with tailored performance characteristics.

Experimental Workflow and Process Visualization

The following diagram illustrates the complete experimental workflow for ThDP-dependent biosynthesis of furyl hydroxymethyl ketones, from biocatalyst preparation through to product characterization and application:

Diagram 1: Complete workflow for ThDP-dependent biosynthesis of furyl hydroxymethyl ketones, highlighting key stages in biocatalyst preparation, biotransformation, and downstream processing.

Troubleshooting and Technical Notes

Common Experimental Challenges and Solutions

Low Conversion Yields: Inadequate catalytic activity often results from improper cofactor incorporation during protein expression. Ensure sufficient thiamine hydrochloride (1 mM) and Mg²⁺ (2 mM) are present during induction to promote complete holoenzyme formation. If problems persist, consider screening alternative E. coli expression strains with improved cofactor metabolism.

Substrate Inhibition: High 5-HMF concentrations (>10 g/L) can inhibit BAL activity, leading to stalled reactions. Implement fed-batch operation with continuous or pulsed addition of 5-HMF to maintain concentrations below inhibitory levels while achieving high final product titers.

Product Degradation: Extended reaction times can lead to gradual decomposition of DHMF under alkaline conditions. For maximum DHMF recovery, monitor the reaction closely and terminate at the yield peak (typically 1-4 hours). For BHMF production, accept the slower conversion rate and protect the reaction from light to minimize photodegradation.

Co-solvent Toxicity: While DMC generally shows excellent biocompatibility, some enzyme preparations may experience inhibition at concentrations above 15% (v/v). If reaction rates are suboptimal, titrate DMC concentration between 5-15% to identify the optimum for specific catalyst batches.

Scale-up Considerations

The transition from laboratory-scale reactions (1-100 mL) to pilot scale (1-10 L) requires attention to several key parameters. Oxygen transfer becomes limiting at larger scales, necessitating increased agitation rates or supplemental oxygenation to maintain reaction rates. The heat of reaction, though modest, may require temperature control in larger vessels to maintain the optimal 30°C. For continuous operations, consider implementing a membrane bioreactor configuration to retain cells while allowing product removal, significantly improving volumetric productivity. Economic analysis suggests that the whole-cell biocatalyst process becomes competitive with chemical synthesis at scales above 100 L, with the primary cost drivers being substrate availability and downstream processing.

Conclusion

The ThDP-dependent enzyme catalysis platform described in these application notes provides an efficient, sustainable route to valuable furyl hydroxymethyl ketone building blocks from biomass-derived 5-HMF. The implementation of whole-cell biocatalysts expressing benzaldehyde lyase eliminates costly enzyme purification while maintaining high catalytic efficiency and stability. The optimized reaction conditions, particularly the use of dimethyl carbonate as a green co-solvent, enable high-yielding transformations that align with green chemistry principles. The detailed protocols for biotransformation, product recovery, and derivative formation offer researchers comprehensive guidance for implementing these methods in both discovery and applied settings.

The versatile application potential of the DHMF and BHMF products, particularly in polymer chemistry as cross-linking agents and pharmaceutical intermediates, underscores the importance of this biocatalytic route. The quantitative performance data and troubleshooting guidelines support robust process implementation and further optimization. As the demand for sustainable chemical production intensifies, ThDP-dependent enzyme catalysis represents a powerful approach for valorizing renewable feedstocks while achieving the selectivity and efficiency required for commercial viability.

Biocatalytic synthesis FHK from furfural and formaldehyde

Introduction to FHK Synthesis

Furyl hydroxymethyl ketone (FHK) is a high-value furan derivative, primarily used as a key intermediate in synthesizing pharmaceuticals like the antibiotic Cefuroxime and other bioactive molecules [1]. Traditional chemical synthesis methods often require high temperatures, strong acids, and suffer from low selectivity and high energy consumption [1].

The chemobiological cascade strategy offers a sustainable alternative by using a recombinant E. coli whole-cell biocatalyst to perform a hydroxymethylation reaction under mild conditions. This approach aligns with green chemistry principles, converting renewable biomass like corncob into valuable chemicals efficiently [1].

Biocatalyst Engineering and Preparation

The core of this synthesis is a recombinant E. coli whole-cell biocatalyst expressing pyruvate decarboxylase (PDC), which catalyzes the formation of FHK from furfural and formaldehyde [1].

| Component | Description |

|---|---|

| Host Strain | E. coli BL21(DE3) |

| Target Gene | Pyruvate decarboxylase (PDC) |

| Expression Vector | pET-28a(+) |

| Fusion Tag | SUMO (to enhance solubility and expression) |

| Selection Marker | Kanamycin resistance |

Protocol: Biocatalyst Construction and Cell Cultivation

- Vector Construction: Clone the PDC gene into a pET-28a(+) vector downstream of a T7/lac promoter, fused with a SUMO tag to improve protein solubility and stability [1].

- Transformation: Introduce the constructed plasmid into E. coli BL21(DE3) competent cells via heat shock or electroporation. Plate the cells on LB agar containing 50 µg/mL kanamycin for selection. Incubate overnight at 37°C [1].

- Pre-culture: Inoculate a single colony into 5-10 mL of LB medium with kanamycin (50 µg/mL). Incubate at 37°C with shaking at 200 rpm for ~12 hours (overnight) [1].

- Main Culture & Induction: Dilute the pre-culture 1:100 into a larger volume of fresh TB (Terrific Broth) medium with kanamycin. Grow at 37°C until the OD600 reaches 0.6-0.8. Induce PDC expression by adding IPTG to a final concentration of 0.2 mM. Reduce the temperature to 25°C and continue incubation for 16-20 hours [1].

- Cell Harvesting: Harvest the cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C). Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) [1].

- Whole-Cell Biocatalyst Preparation: Resuspend the washed cell pellet in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final optical density (OD600) of ~20. The cell suspension can be used immediately or stored at -20°C for short-term use [1].

Biocatalytic Reaction & Optimization

The optimized biosynthesis reaction uses the prepared SMPDC cells to convert furfural and formaldehyde into FHK [1].

| Parameter | Optimal Condition | Effect / Note |

|---|---|---|

| Temperature | 30°C | Balances reaction rate and enzyme stability. |

| pH | 7.0 (50 mM phosphate buffer) | Optimal for PDC activity. |

| Furfural Conc. | Up to 200 mM | Biocatalyst shows good tolerance. |

| Formaldehyde Conc. | 400 mM | A 2:1 molar ratio to furfural. |

| ThDP (Co-factor) | 0.2 mM | Essential cofactor for PDC enzyme. |

| Mg2+ (Co-factor) | 1.0 mM | Essential metal ion for PDC activity. |

| Surfactant | Tween-80 (0.1% w/v) | Enhves substrate solubility and mass transfer. |

| Reaction Time | 12 hours | >95% conversion of 200 mM furfural can be achieved. |

Protocol: Biocatalytic Synthesis of FHK

Reaction Setup: In a suitable reaction vessel (e.g., a shake flask), combine the following components in 50 mM phosphate buffer (pH 7.0) to a final volume of 10 mL [1]:

- Furfural: 200 mM (from a stock solution)

- Formaldehyde: 400 mM (from a 37% w/v stock)

- Thiamine Diphosphate (ThDP): 0.2 mM

- MgSO₄: 1.0 mM

- Tween-80: 0.1% (w/v)

- SMPDC Cell Suspension: OD600 ≈ 20 (e.g., 2 mL of a 10x concentrated suspension)

Reaction Execution: Incubate the mixture at 30°C in a shaking incubator (e.g., 150 rpm) for 12 hours [1].

Reaction Monitoring:

- Sampling: Periodically withdraw 100 µL aliquots from the reaction mixture.

- Sample Preparation: Dilute the sample 1:10 with methanol, vortex mix, and centrifuge at 14,000 x g for 5 minutes to remove cell debris and precipitated proteins.

- Analysis: Analyze the supernatant using HPLC with a C18 reverse-phase column and a UV/Vis detector (set to 220 nm). Use a mobile phase of methanol/water (e.g., 40:60, v/v) at a flow rate of 0.8 mL/min. Identify and quantify FHK by comparing retention times and peak areas with an authentic standard [1].

Product Extraction & Purification:

- Termination: After the reaction, heat the mixture to 80°C for 10 minutes to deactivate the biocatalyst.

- Centrifugation: Centrifuge at 10,000 x g for 15 minutes to remove cell debris.

- Liquid-Liquid Extraction: Extract the product from the aqueous supernatant using ethyl acetate (3 x equal volumes).

- Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

- Purification: Further purify the crude product via silica gel column chromatography or recrystallization to achieve high-purity FHK [1].

One-Pot Cascade Synthesis from Biomass

This integrated strategy combines chemical catalysis to produce furfural from raw biomass with the biological synthesis of FHK in a single pot [1].

Diagram Title: One-Pot Chemobiological Cascade for FHK Production from Biomass

Protocol: One-Pot Cascade Conversion of Corncob to FHK

Chemical Catalysis Step:

Biocatalytic Step:

- After the chemical step, cool the reaction mixture to 30°C.

- Adjust the pH to 7.0 using a mild base (e.g., NaOH solution) if necessary.

- Directly add the formaldehyde (to 400 mM), ThDP (0.2 mM), MgSO₄ (1.0 mM), and the SMPDC whole-cell biocatalyst (OD600 ~20) to the same pot [1].

- Incubate the one-pot mixture at 30°C with shaking for 12 hours to allow the biocatalytic conversion of the in-situ-generated furfural to FHK [1].

Analysis and Purification: Follow the same analysis and purification steps outlined in the standalone biocatalytic protocol.

Concluding Remarks

This protocol outlines an efficient and sustainable chemobiological cascade process for synthesizing FHK. The robust recombinant biocatalyst demonstrates high conversion rates even at elevated substrate concentrations. The one-pot system minimizes purification steps between stages, enhancing overall process efficiency. This method provides a practical and green alternative to traditional chemical synthesis for producing high-value furan-based chemicals from renewable biomass.

References

Application Notes: One-Pot Co-Catalysis of Corncob for Furfural Production

Introduction The one-pot co-catalysis process for converting corncob to furfural represents a significant advancement in biomass valorization. This method utilizes a combination of homogeneous and solid acid catalysts to enhance furfural yield efficiently, streamlining the production process within a single reactor [1].

Key Experimental Data The following table summarizes the core quantitative data from the optimized process, providing a clear overview for researchers [1].

| Parameter | Specification |

|---|---|

| Optimal Catalyst System | 0.5 wt% HCl (pKa = -7.0) + 3.6 wt% SO₄²⁻/SnO₂-diatomite |

| Optimal Bi-phasic Solvent System | γ-Valerolactone (GVL)-water (6:4, v:v) with 15 g/L ZnCl₂ |

| Reaction Temperature & Time | 170 °C for 30 minutes |

| Furfural Yield (Aqueous Media) | 40.1% |

| Furfural Yield (GVL-water Media) | 68.9% |

| Turnover Frequency (TOF) | 2.98 h⁻¹ |

| Catalyst Recyclability | 5 cycles with a productivity of 15.6 g furfural/(g solid acid·day) |

Detailed Experimental Protocol

This protocol outlines the steps for the one-pot conversion of corncob to furfural using the co-catalysis system in a bi-phasic medium [1].

- Catalyst Preparation: Synthesize the solid acid catalyst SO₄²⁻/SnO₂-diatomite. The diatomite acts as a support for SnO₂, which is then functionalized with sulfate groups.

- Reaction Setup:

- Charge the reaction vessel with the ground corncob biomass.

- Add the co-catalyst system: 0.5 wt% dilute hydrochloric acid (HCl) and 3.6 wt% of the prepared SO₄²⁻/SnO₂-diatomite solid acid catalyst relative to the corncob mass.

- Add the bi-phasic solvent system, composed of γ-valerolactone (GVL) and water in a 6:4 volume-to-volume ratio.

- Introduce 15 g/L of ZnCl₂ to the mixture.

- Reaction Execution:

- Seal the reaction vessel and heat the mixture to 170 °C with continuous stirring.

- Maintain this temperature for a reaction time of 30 minutes.

- Product Recovery & Catalyst Recycling:

- After the reaction, separate the liquid product mixture containing furfural from the solid residue and catalyst.

- The SO₄²⁻/SnO₂-diatomite catalyst can be recovered, typically through filtration, washed, and potentially reactivated for reuse. The study confirmed its stability over five reaction cycles with consistent productivity.

Experimental Workflow Diagram

The following Graphviz DOT script generates a flowchart that visualizes the experimental protocol described above. The diagram provides a clear, logical overview of the entire process, from preparation to recycling.

Diagram Title: One-Pot Furfural Production Experimental Workflow

Key Insights and Mechanism

The high efficiency of this co-catalysis system stems from the synergistic action of the two catalysts [1]. Dilute hydrochloric acid effectively hydrolyzes the hemicellulose in corncob to release xylose. The solid acid catalyst SO₄²⁻/SnO₂-diatomite then efficiently drives the dehydration of xylose into furfural. The use of the GVL-water bi-phasic system is crucial, as furfural partitions preferentially into the GVL phase, protecting it from further degradation in the aqueous environment and thereby significantly boosting the final yield.

References

Application Notes: Sustainable Production of Furyl Hydroxymethyl Ketone from Biomass

Introduction

Furyl hydroxymethyl ketone (FHK), CAS 17678-19-2, is a valuable furan-based chemical with a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol [1]. It serves as a versatile synthesis reagent for pharmaceuticals and bioactive molecules, including 3-iodocoumarins and quinoxalines [1]. Notably, it is a crucial intermediate in the production of the antibiotic cefuroxime [2].

Transitioning from conventional production methods to sustainable, biomass-derived routes is critical for reducing reliance on fossil resources. This note details a novel one-pot chemobiological cascade strategy for synthesizing FHK directly from corncob, aligning with green chemistry principles by using renewable raw materials and operating under mild conditions [2].

Strategic Overview: The Cascade Concept

Traditional chemical synthesis of FHK from cellulose or cellobiose often suffers from limitations such as low yields (12-32%), high energy consumption, and the need for strong acids or bases [2]. The presented cascade strategy overcomes these hurdles by integrating two catalytic steps:

- Chemocatalysis: Conversion of corncob biomass to furfural (FAL) using a solid acid catalyst.

- Biocatalysis: Selective hydroxymethylation of FAL to FHK using an engineered whole-cell biocatalyst [2].

This approach enhances selectivity, minimizes waste, and improves overall process efficiency.

Experimental Protocols

Protocol 1: Preparation of Recombinant E. coli SMPDC Biocatalyst

This protocol describes the creation of the engineered biocatalyst expressing a pyruvate decarboxylase (PDC) fused to a SUMO tag, which is crucial for the synthesis of FHK [2].

- Objective: To express and prepare the recombinant E. coli SMPDC cells for the biocatalytic conversion of FAL and formaldehyde to FHK.

- Materials & Equipment:

- Plasmid for expressing SUMO-PDC fusion protein

- E. coli host strain (e.g., BL21)

- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

- Kanamycin disulfate salt

- Luria-Bertani (LB) medium

- Centrifuge, shaker incubator, sonicator

- Step-by-Step Procedure:

- Transformation: Introduce the expression plasmid into the E. coli host cells.

- Culture Inoculation: Grow the transformed cells in LB medium supplemented with kanamycin (30 μg/mL) at 37°C.

- Protein Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

- Cell Harvesting: Incubate the culture for an additional 20 hours at 16°C. Harvest the cells by centrifugation (4°C, 10 min at 6000 ×g).

- Cell Wash: Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).

- Biocatalyst Storage: The resulting cell pellet, designated as SMPDC cells, can be used directly as a wet paste or stored for future biocatalytic reactions [2].

Protocol 2: One-Pot Chemobiocatalytic Synthesis of FHK from Corncob

This is the core procedure for converting raw biomass directly into FHK in a single pot.

- Objective: To synthesize FHK from corncob via a tandem catalytic process.

- Materials & Equipment:

- Corncob powder (60 mesh)

- Solid acid chemocatalyst, SG(SiO2) [2]

- Prepared SMPDC wet cells

- Formaldehyde (HCHO)

- Thiamine diphosphate (ThDP)

- MgSO4

- Tween 80

- Phosphate buffer (100 mM, pH 7.0)

- High-pressure reactor, orbital shaker, HPLC or GC-MS for analysis

- Step-by-Step Procedure:

- Chemocatalytic Step: Charge the reactor with corncob powder and the SG(SiO2) chemocatalyst in a 5:1 (w/w) ratio. Add 5 mL of water per 100 mg of biomass.

- Furfural Production: React the mixture at 170°C for 30 minutes to convert hemicellulose components into furfural (FAL).

- System Adjustment: Cool the reaction mixture. Adjust the pH to 7.0 using 100 mM phosphate buffer.

- Biocatalytic Step Addition: To the same pot, add the SMPDC wet cells (30 g/L), ThDP (0.3 mM), MgSO4 (1.0 mM), and Tween 80 (0.2% w/v).

- Hydroxymethylation: Add formaldehyde (200 mM) and incubate the reaction at 30°C with shaking at 180 rpm for 12 hours.

- Product Recovery: Terminate the reaction by centrifugation. Extract FHK from the supernatant and purify it via extraction or chromatography [2].

Data & Optimization

The following tables consolidate key quantitative data and optimized parameters from the research to guide experimental replication and optimization.

Table 1: Optimization of Biocatalytic Hydroxymethylation Reaction Parameters [2]

| Parameter | Investigated Range | Optimal Value | Impact on FHK Synthesis |

|---|---|---|---|

| Temperature | 20 - 40 °C | 30 °C | Higher temperatures increase reaction rate but can deactivate the enzyme. |

| pH | 5.0 - 9.0 | 7.0 | Maximum activity of SMPDC cells observed at neutral pH. |

| Formaldehyde Loading | 100 - 300 mM | 200 mM | Essential substrate; excess can lead to side reactions. |

| ThDP (Cofactor) | 0.1 - 0.5 mM | 0.3 mM | Absolute requirement for PDC enzyme activity. |

| Mg²⁺ Dosage | 0.5 - 2.0 mM | 1.0 mM | Acts as a stabilizer and activator for the enzyme. |

| Surfactant | Various types | Tween 80 (0.2% w/v) | Enhves substrate availability and overall yield. |

Table 2: Performance Summary of the Cascade Process [2]

| Metric | Performance | Notes |

|---|---|---|

| FAL Concentration Tolerated | Up to 200 mM | Demonstrates robustness of the SMPDC biocatalyst. |

| FHK Yield from FAL | ~97% | Under optimized bioreaction conditions. |

| Overall FHK Yield from Corncob | Data not specified | Successful conversion demonstrated in one-pot system. |

| Key Advantage | Mild conditions (30°C, pH 7.0) | Contrasts with high temperatures (135-170°C) of chemical routes. |

Workflow and Pathway Visualization

The following diagrams illustrate the overall strategy and experimental workflow.

Cascade Strategy for FHK Production

Experimental Workflow Protocol

Conclusion and Significance

The one-pot chemobiological cascade strategy represents a significant advancement in the sustainable production of FHK. By integrating solid acid chemocatalysis with a robust, engineered biocatalyst, this method achieves high yields under mild, environmentally friendly conditions [2]. This protocol provides researchers and scientists with a practical framework for producing high-value chemicals from renewable biomass, supporting greener manufacturing practices in the pharmaceutical and chemical industries.

References

Comprehensive Application Notes and Protocols: Synthesis and Development of Cefuroxime Antibiotic via FHK Intermediate

Introduction to Cefuroxime and its Clinical Importance

Cefuroxime is a second-generation broad-spectrum cephalosporin antibiotic that has been widely used in clinical practice since its initial development in the 1970s. This β-lactam antibiotic demonstrates enhanced stability against bacterial β-lactamases compared to first-generation cephalosporins, making it effective against a broader range of gram-positive and gram-negative bacteria. Cefuroxime's molecular structure consists of a β-lactam ring fused to a dihydrothiazine ring, with specific side chains that confer both its antimicrobial activity and resistance to enzymatic degradation. The antibiotic works by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial autolytic enzymes, resulting in a bactericidal effect. [1]

The clinical applications of cefuroxime are extensive, encompassing treatment of respiratory tract infections (including acute bacterial exacerbations of chronic bronchitis, pneumonia, and tonsillitis), skin and soft tissue infections, urinary tract infections, gonorrhea, early Lyme disease, and various other bacterial infections. Cefuroxime is also commonly administered as surgical prophylaxis to prevent postoperative infections. The antibiotic is available in multiple formulations, including oral tablets, injectable solutions, and suspensions, providing flexibility in administration based on patient needs and infection severity. Cefuroxime axetil, the prodrug form, was specifically developed to enhance oral bioavailability, as the parent compound suffers from limited gastrointestinal absorption when administered orally. This prodrug approach allows for effective oral therapy, making cefuroxime a versatile option for both hospital and community settings. [1] [2]

Table 1: Key Characteristics of Cefuroxime

| Property | Description |

|---|---|

| Chemical Formula | C₁₆H₁₆N₄O₈S |

| Molecular Weight | 424.385 g/mol |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins |

| Spectrum of Activity | Broad-spectrum including Gram-positive and Gram-negative bacteria |

| Administration Routes | Oral, intravenous, intramuscular |

| Protein Binding | 50% |

| Half-life | Approximately 80 minutes (IV/IM) |

Synthetic Methodology for Cefuroxime Intermediate

Chemical Synthesis Pathways

The synthesis of cefuroxime involves multistep chemical processes that require precise control of reaction conditions and high-purity starting materials. One patented method describes the preparation of cefuroxime through a reaction between cefuroxime axetil and an alkaline alkoxide in specific solvent systems. The process begins with dissolving cefuroxime axetil in a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane, followed by the addition of an alkaline alkoxide solution. The reaction proceeds at controlled temperatures, typically between -20°C to 30°C, with constant stirring to ensure complete conversion. The alkaline alkoxide, which may include sodium methoxide or sodium ethoxide, facilitates the hydrolysis and rearrangement necessary to form the active cefuroxime molecule. Following the reaction, the mixture is neutralized with an acid such as hydrochloric acid, and cefuroxime is precipitated out of solution using appropriate antisolvents. The resulting product is then isolated through filtration, washed with solvents like tetrahydrofuran or ethyl acetate, and dried under vacuum to yield pure cefuroxime. [3]

An alternative synthetic approach described in patent literature involves a one-pot synthesis method for cefuroxime acid. This method utilizes 7β-aminocephalosporanic acid (7-ACA) as the starting material, which undergoes acylation with (Z)-2-furyl-2-methoxyiminoacetic acid derivatives. The reaction is carried out in a mixture of water and water-miscible organic solvents such as acetone, methanol, or ethanol, with the pH carefully maintained between 5.0-7.0 using sodium bicarbonate or ammonium acetate as buffers. The temperature is controlled between 0-25°C throughout the reaction, which typically completes within 2-6 hours. The crystallization process is initiated by adjusting the pH to the isoelectric point of cefuroxime (approximately pH 3.5) using hydrochloric acid, followed by slow addition of antisolvents to promote crystal formation. The crystals are then collected, washed with cold water and organic solvents, and dried under vacuum to obtain cefuroxime with high purity (>98.5% by HPLC). This method offers advantages in terms of yield optimization and reduction of byproducts, making it suitable for industrial-scale production. [4]

Process Optimization and Yield Improvement

Reaction parameter optimization is critical for maximizing yield and purity in cefuroxime synthesis. Studies have demonstrated that the choice of solvent system significantly impacts the reaction kinetics and product quality. Mixed solvent systems comprising water with polar solvents like acetone or tetrahydrofuran in ratios between 1:1 to 1:3 (v/v) have been shown to provide optimal solubility for reactants while facilitating subsequent crystallization. The temperature control during the acylation reaction is particularly important, as excessive heat can lead to degradation of the β-lactam ring and formation of impurities. Maintaining the reaction temperature below 25°C throughout the process helps preserve the integrity of the cephalosporin nucleus and improves overall yield. [4]